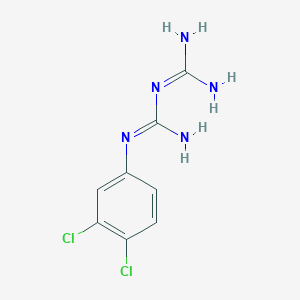
3,4-Dichlorophenylbiguanide
Vue d'ensemble
Description
3,4-Dichlorophenylbiguanide (DCPB) is a chemical compound that has been widely used in scientific research. It is a potent activator of AMP-activated protein kinase (AMPK), which is an enzyme that plays a crucial role in regulating cellular energy homeostasis. DCPB has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism : Taylor et al. (1987) studied the retention behavior of chlorproguanil and its metabolites, including 3,4-dichlorophenylbiguanide, in biological fluids. This research is crucial for understanding the pharmacokinetics and metabolism of drugs that involve 3,4-dichlorophenylbiguanide (Taylor et al., 1987).
Molecular Structure Analysis : Kurt et al. (2009) conducted a study on the molecular structure of 3,4-dichlorophenylboronic acid, which contributes to the broader understanding of the structural and vibrational characteristics of compounds related to 3,4-dichlorophenylbiguanide (Kurt et al., 2009).
Toxicology Research : Zuanazzi et al. (2020) reviewed the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid, related to 3,4-dichlorophenylbiguanide, highlighting the importance of understanding the environmental and health impacts of such compounds (Zuanazzi et al., 2020).
Electronics and Materials Science : Segura et al. (2006) explored the synthesis and electronic properties of functionalized Poly(3,4-ethylenedioxythiophenes), indicating the relevance of 3,4-dichlorophenylbiguanide derivatives in material science and electronics (Segura et al., 2006).
Environmental Science : Feng et al. (2015) investigated the degradation of 3,4-dichloroaniline, a related compound, in water treatment, showing the environmental applications of research on 3,4-dichlorophenylbiguanide derivatives (Feng et al., 2015).
Drug Testing and Forensic Science : Thevis et al. (2015) explored the formation of chlorazanil from the antimalarial drug proguanil, which involves 3,4-dichlorophenylbiguanide, highlighting its relevance in drug testing and forensic science (Thevis et al., 2015).
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-(3,4-dichlorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N5/c9-5-2-1-4(3-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAWVBLMRPEUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165000 | |
| Record name | 3,4-Dichlorophenylbiguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylbiguanide | |
CAS RN |
15233-34-8 | |
| Record name | 3,4-Dichlorophenylbiguanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015233348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorophenylbiguanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)
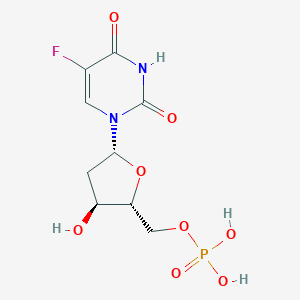
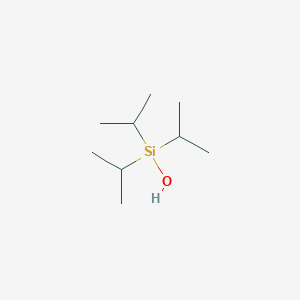
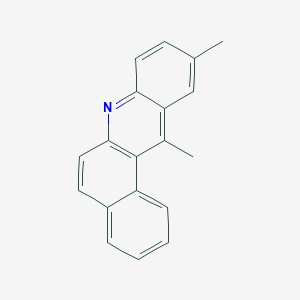
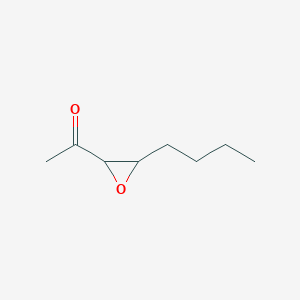
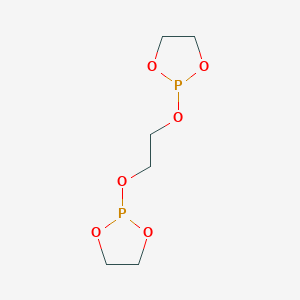
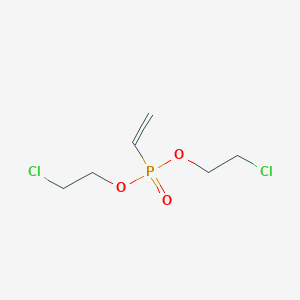
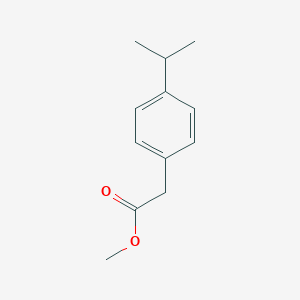
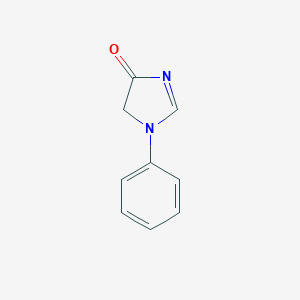
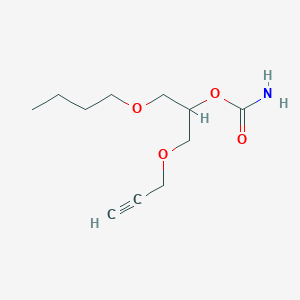
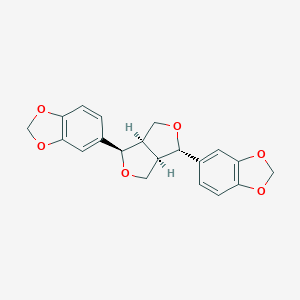
![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)
